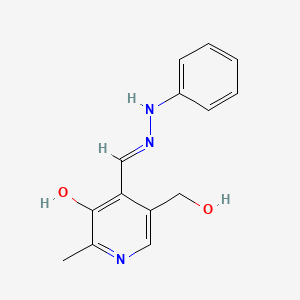

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone typically involves the condensation reaction between 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazones.

Aplicaciones Científicas De Investigación

Coordination Chemistry

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes are significant in catalysis and materials science due to their unique electronic properties and potential applications in sensors and electronic devices.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has been investigated for its effectiveness against various pathogens, including Gram-positive bacteria and fungi. For instance, derivatives of hydrazones have shown promising results in inhibiting the growth of resistant strains of bacteria, suggesting that this compound could be developed into novel antimicrobial agents .

Drug Development

The compound is being examined for its potential use in drug development. Its structural characteristics allow for modifications that can enhance bioactivity against specific diseases. Researchers are particularly interested in its role as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with tailored properties. Its ability to form stable complexes with metals makes it valuable for creating materials with specific electronic or optical characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains, revealing that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL . This highlights the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Coordination Complexes

Research focused on the coordination chemistry of this compound demonstrated its ability to form complexes with transition metals like copper and nickel. These complexes were characterized using spectroscopic methods, showing enhanced catalytic activity in oxidation reactions compared to uncoordinated substrates.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone involves its interaction with biological molecules. It can form stable complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The compound’s hydrazone group can also participate in redox reactions, affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde

- Phenylhydrazine

- Isonicotinaldehyde derivatives

Uniqueness

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone is unique due to its specific structural features, which allow it to form stable complexes with metal ions and participate in a variety of chemical reactions

Actividad Biológica

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone (CAS No. 65-22-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H12N4O3, with a molecular weight of 232.24 g/mol. Its structure features a hydrazone linkage, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₃ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 65-22-5 |

| Purity | Varies by supplier |

| Storage Conditions | Keep in a dark place |

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic aldehyde with phenylhydrazine in the presence of appropriate solvents and catalysts. The reaction conditions can significantly affect the yield and purity of the final product.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that phenylhydrazone derivatives can inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound against human colorectal adenocarcinoma cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to dysregulated metabolism.

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Interaction : Inhibition of enzymes such as proteases or kinases could lead to altered cellular signaling pathways.

- Oxidative Stress Modulation : It may exert antioxidant effects, reducing oxidative stress within cells.

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Antioxidant Activity : Demonstrated ability to scavenge free radicals, contributing to its protective effects against oxidative damage.

- Antimicrobial Properties : Exhibited activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro, indicating therapeutic potential for inflammatory diseases.

Propiedades

IUPAC Name |

5-(hydroxymethyl)-2-methyl-4-[(E)-(phenylhydrazinylidene)methyl]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-14(19)13(11(9-18)7-15-10)8-16-17-12-5-3-2-4-6-12/h2-8,17-19H,9H2,1H3/b16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVJLORANYOXLT-LZYBPNLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.